Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate
Description
β-Hydroxy esters are a class of organic molecules characterized by a hydroxyl group positioned on the carbon atom beta to the ester carbonyl group. This structural motif is of fundamental importance in chemical research and development for several reasons. They are highly versatile synthetic intermediates, capable of being transformed into a wide array of other functional groups. researchgate.netmdpi.com
The development of new methods to obtain optically pure β-hydroxy esters is a significant area in synthetic organic chemistry because they are valuable precursors to other high-value compounds. mdpi.com These chiral derivatives are key intermediates in the synthesis of a variety of important chemicals, including β-lactams (a core structure in many antibiotic drugs), pheromones, and carotenoids. researchgate.net Furthermore, β-hydroxy esters are precursors to important pharmaceuticals, such as norepinephrine (B1679862) and serotonin (B10506) reuptake inhibitors. For instance, they are key intermediates for bioactive molecules like fluoxetine, tomoxetine, and nisoxetine. researchgate.net
The prevalence of the β-hydroxy ester unit in numerous natural products and biologically active molecules underscores its importance. beilstein-journals.orgresearchgate.netresearchgate.net Their synthesis and transformation are central to the fields of total synthesis and medicinal chemistry, driving the development of novel and efficient catalytic methods.
The specific focus on Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate stems from the strategic combination of its two primary structural features: the β-hydroxy ester group and the 4-bromophenyl substituent.
The 4-bromophenyl group is a common and highly useful moiety in medicinal chemistry. The bromine atom can serve as a handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the introduction of molecular complexity. This makes it an important building block for creating libraries of compounds for drug discovery. Moreover, the presence of a halogen on an aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as its metabolic stability and binding affinity to biological targets. acs.org The 4-bromophenyl scaffold is found in numerous biologically active compounds, including potent dual endothelin receptor antagonists like Macitentan and novel inhibitors of microbial DNA gyrase. acs.orgnih.govmdpi.comresearchgate.netatlantis-press.com
Therefore, this compound is investigated as a chiral building block that combines the proven synthetic utility of β-hydroxy esters with the medicinal chemistry advantages of the bromophenyl group. It represents a promising starting material for the enantioselective synthesis of novel pharmaceutical candidates and other high-value organic molecules.
Research involving this compound and related structures is primarily centered on the development of efficient and stereoselective synthetic methods. The key challenge lies in controlling the absolute stereochemistry at the hydroxyl-bearing carbon, as different enantiomers of a chiral drug can have vastly different biological activities. mdpi.com Two major synthetic strategies are prominently explored: the Reformatsky reaction and the asymmetric reduction of a corresponding ketone.
The Reformatsky Reaction: This classic carbon-carbon bond-forming reaction provides a direct route to β-hydroxy esters. It involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc. researchgate.net In the context of synthesizing the target molecule, this would involve the reaction of an ethyl haloacetate (e.g., ethyl bromoacetate) with 4-bromobenzaldehyde (B125591).
The general reaction is as follows:
Reactants : 4-bromobenzaldehyde, Ethyl bromoacetate, Zinc metal
Product : this compound
While effective for creating the basic structure, a significant challenge of the traditional Reformatsky reaction is controlling the stereochemistry, often resulting in a racemic or diastereomeric mixture of products. beilstein-journals.org Modern research focuses on developing diastereoselective and enantioselective variants of this reaction. beilstein-journals.org
Asymmetric Reduction of β-Keto Esters: A more common and often more stereocontrolled approach is the asymmetric reduction of the corresponding β-keto ester, in this case, ethyl 3-(4-bromophenyl)-3-oxopropanoate. This method is widely used to produce chiral alcohols with high enantiomeric purity. Biocatalysis, particularly using baker's yeast (Saccharomyces cerevisiae), is a well-established and environmentally benign method for this transformation. acgpubs.orgbiomedpharmajournal.org
The enzymes within the yeast can selectively reduce the ketone to the corresponding alcohol, often with a high preference for one enantiomer.
| Parameter | Condition | Effect on Asymmetric Reduction |
| Biocatalyst | Baker's Yeast (Saccharomyces cerevisiae) | Provides enzymes (reductases) for the asymmetric reduction of the keto group. biomedpharmajournal.org |
| Substrate | Ethyl 3-(4-bromophenyl)-3-oxopropanoate | The prochiral ketone that is converted to the chiral alcohol. |
| Energy Source | Sucrose (B13894) or Glucose | Used by the yeast to regenerate the necessary cofactors (NADPH) for the reduction. ethz.ch |
| Reaction Medium | Water, Organic Solvents, or Biphasic Systems | The choice of solvent can impact substrate solubility, enzyme activity, and product extraction. acgpubs.org |
A primary challenge in yeast-mediated reductions is that the organism often contains multiple reductase enzymes with opposing stereoselectivities (i.e., some produce the (R)-alcohol while others produce the (S)-alcohol). acgpubs.orgnottingham.edu.cn This can lead to a lower enantiomeric excess (ee) of the desired product. Research in this area focuses on optimizing reaction conditions—such as controlling the substrate concentration through slow feeding or using selective enzyme inhibitors—to favor the activity of the desired enzyme and achieve higher optical purity. nottingham.edu.cn
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(4-bromophenyl)-3-hydroxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6,10,13H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCGFHIZMJGGHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70200-16-7 | |
| Record name | ethyl 3-(4-bromophenyl)-3-hydroxypropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Advanced Synthetic Methodologies for Ethyl 3 4 Bromophenyl 3 Hydroxypropanoate and Its Congeners
Catalytic Approaches to Synthesis
Catalytic methods provide the most direct and atom-economical routes to enantiomerically enriched β-hydroxy esters. The primary precursor for Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate via hydrogenation is its corresponding β-keto ester, ethyl 3-(4-bromophenyl)-3-oxopropanoate. The development of transition metal catalysts, particularly those based on iridium and ruthenium, paired with chiral ligands, has been pivotal in achieving high levels of stereocontrol in these transformations.
Asymmetric hydrogenation is one of the most powerful and widely used methods for the synthesis of chiral compounds. psu.edu This process involves the reduction of a prochiral substrate, such as a β-keto ester, using molecular hydrogen in the presence of a chiral metal catalyst to produce a chiral β-hydroxy ester with a preference for one enantiomer. psu.edumdma.ch
While ruthenium catalysts have been extensively studied, chiral iridium complexes have emerged as highly effective catalysts for the asymmetric hydrogenation of various unsaturated compounds, including β-keto esters. rsc.orgrsc.org Research has demonstrated the successful application of Iridium-catalyzed systems for producing β-hydroxy esters with good to excellent enantioselectivities. rsc.org
A notable system involves an in-situ-prepared catalyst from [Ir(cod)Cl]₂ and a chiral ferrocenyl P,N,N-ligand. rsc.orgrsc.org This system has been shown to be highly efficient in the hydrogenation of a range of β-keto esters. For the synthesis of the methyl analogue of the target compound, mthis compound, this iridium-based catalyst afforded the product in 96% yield with an 85% enantiomeric excess (ee). rsc.orgrsc.org The reaction is typically carried out under mild conditions, for example, in methanol (B129727) (MeOH) under 20 bar of hydrogen pressure. rsc.org The effectiveness of these ferrocenyl P,N,N-ligands highlights the versatility of iridium in asymmetric catalysis. rsc.org
| Substrate (β-Keto Ester) | Product (β-Hydroxy Ester) | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Methyl 3-oxo-3-phenylpropanoate | (S)-Methyl 3-hydroxy-3-phenylpropanoate | >99 | 94 |
| Methyl 3-(4-bromophenyl)-3-oxopropanoate | (S)-Mthis compound | 96 | 85 |
| Methyl 3-(4-chlorophenyl)-3-oxopropanoate | (S)-Methyl 3-(4-chlorophenyl)-3-hydroxypropanoate | 96 | 88 |
| Methyl 3-(2-naphthyl)-3-oxopropanoate | (S)-Methyl 3-(2-naphthyl)-3-hydroxypropanoate | >99 | 95 |
Ruthenium-based catalysts are pioneers in the field of enantioselective hydrogenation of β-keto esters. orgsyn.org The work of Noyori and colleagues, utilizing ruthenium complexes with the chiral diphosphine ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), established a highly efficient method for producing chiral β-hydroxy esters with exceptional levels of enantioselectivity, often exceeding 99% ee. mdma.chorgsyn.org These systems are considered benchmarks in asymmetric catalysis. mdma.ch
The mechanism of these Noyori-type catalysts involves the coordination of the β-keto ester to the chiral ruthenium complex, followed by the transfer of hydrogen to the carbonyl group. mdpi.com The stereochemical outcome is dictated by the chiral environment created by the ligand around the metal center. mdpi.com The versatility of this approach allows for the synthesis of a wide array of functionalized β-hydroxy esters, which serve as crucial intermediates in the synthesis of natural products and pharmaceuticals. mdma.ch The choice between the (R)- or (S)-enantiomer of the BINAP ligand allows for the selective synthesis of either enantiomer of the final product. mdma.ch
The success of asymmetric hydrogenation hinges almost entirely on the design of the chiral ligand coordinated to the transition metal center. psu.edu The ligand's structure creates a specific three-dimensional chiral pocket that forces the substrate to bind in a preferred orientation, leading to the selective formation of one enantiomer. mdpi.com
Several key design principles influence a ligand's effectiveness:
Symmetry: Many highly successful ligands, such as BINAP and DIOP, possess C₂ symmetry. nih.gov This symmetry reduces the number of possible diastereomeric transition states, often simplifying the stereochemical analysis and leading to higher enantioselectivity. nih.gov
Bite Angle and Flexibility: The bite angle of diphosphine ligands, which is the P-Metal-P angle, significantly affects the catalyst's activity and selectivity. Atropoisomeric biaryl ligands like BINAP have a defined, yet somewhat flexible, structure that has proven highly effective. mdma.ch The development of ligands like Cn-TunePhos, which feature a bridge of variable length to link biaryl groups, allows for precise tuning of the dihedral and bite angles. psu.edu
Modularity: Modern ligand design often focuses on modularity, allowing for systematic structural modifications to optimize performance for a specific substrate. nih.gov P,N-ligands like the PHOX (phosphine-oxazoline) family are highly modular, enabling facile changes to both the phosphine (B1218219) and oxazoline (B21484) components to fine-tune steric and electronic properties. nih.gov
Electronic and Steric Properties: The electronic nature of the ligand influences the reactivity of the metal center, while the steric bulk is crucial for creating the chiral environment that differentiates the enantiotopic faces of the substrate. mdpi.com For instance, the development of chiral ferrocenyl P,N,N-ligands for iridium catalysts provided a unique steric and electronic environment that proved effective for the hydrogenation of β-keto esters. rsc.orgrsc.org
The evolution from early chiral monophosphines to C₂-symmetric diphosphines and now to more complex, modular C₁-symmetric and tridentate ligands demonstrates the continuous effort to achieve greater control over the catalytic process. nih.govresearchgate.net
The classical Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound (an aldehyde or ketone) in the presence of metallic zinc to form a β-hydroxy ester. researchgate.netnih.gov While effective for carbon-carbon bond formation, the traditional reaction is not stereoselective. Modern variants utilize chiral ligands to induce enantioselectivity. researchgate.net
A significant advancement in the asymmetric Reformatsky reaction is the use of a readily available chiral bisoxazolidine (B8223872) ligand. organic-chemistry.orgnih.gov This method facilitates the reaction between an aromatic aldehyde, such as 4-bromobenzaldehyde (B125591), and an α-halo ester like ethyl iodoacetate to produce enantioenriched ethyl 3-hydroxy-3-(4-aryl)propanoates. organic-chemistry.orgnih.gov
The reaction is typically mediated by dimethylzinc (B1204448) in the presence of air, with a relatively low catalyst loading of 10 mol% of the chiral ligand. organic-chemistry.org This catalytic system is notable for its efficiency, proceeding to high yields (up to 94%) in a short time frame (around 1 hour) at room temperature. organic-chemistry.org For aromatic aldehydes, the reaction consistently produces the corresponding β-hydroxy esters with good enantioselectivities, generally in the range of 75–80% ee. organic-chemistry.orgnih.gov The reaction's efficiency is sensitive to certain parameters like air exposure and reagent addition sequence, which can influence the yield but not the enantioselectivity. organic-chemistry.org
| Aldehyde | Product (Ethyl 3-hydroxy-3-arylpropanoate) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Benzaldehyde | Ethyl 3-hydroxy-3-phenylpropanoate | 94 | 78 |
| 4-Bromobenzaldehyde | This compound | 91 | 75 |
| 4-Methoxybenzaldehyde | Ethyl 3-hydroxy-3-(4-methoxyphenyl)propanoate | 89 | 80 |
| 2-Naphthaldehyde | Ethyl 3-hydroxy-3-(naphthalen-2-yl)propanoate | 92 | 77 |
Reformatsky Reaction Variants
Indium-Mediated Sonochemical Reformatsky Reaction
The Reformatsky reaction, a classic method for the synthesis of β-hydroxy esters, has been significantly improved through the use of indium metal and ultrasound irradiation. This sonochemical approach offers a mild and efficient alternative to the traditional zinc-mediated reaction. The reaction involves the treatment of an aldehyde, in this case, 4-bromobenzaldehyde, with an α-haloester, such as ethyl bromoacetate, in the presence of indium powder. The use of ultrasound promotes the reaction, leading to good to excellent yields of the corresponding β-hydroxyester. scispace.comkoreascience.or.kr
This method is particularly advantageous due to the mild reaction conditions and the ability of indium to react readily without the need for harsh activating agents. The sonochemical approach enhances the reaction rate and efficiency, making it a practical route for the synthesis of compounds like this compound. scispace.comkoreascience.or.kr
Prolinol Ligand-Catalyzed Enantioselective Reformatsky Reaction
For the synthesis of enantiomerically enriched β-hydroxy esters, the prolinol ligand-catalyzed enantioselective Reformatsky reaction presents a highly effective strategy. This method utilizes a chiral prolinol ligand in a dimethylzinc (Me₂Zn)-mediated reaction between an aldehyde and an α-haloester. nih.govacs.org This approach has been demonstrated to produce β-hydroxy esters in high yields and with excellent enantiomeric excess (ee). nih.govacs.orgfigshare.com
The reaction's success hinges on the formation of a chiral zinc-ligand complex that directs the stereochemical outcome of the addition of the Reformatsky reagent to the aldehyde. A variety of substituted aryl aldehydes are well-tolerated, suggesting that 4-bromobenzaldehyde would be a suitable substrate for this transformation to yield chiral this compound with high enantiopurity. acs.org
Table 1: Prolinol Ligand-Catalyzed Enantioselective Reformatsky Reaction of Various Aldehydes
| Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| Benzaldehyde | 95 | 96 |
| 4-Methylbenzaldehyde | 92 | 95 |
| 4-Methoxybenzaldehyde | 88 | 94 |
| 2-Naphthaldehyde | 91 | 92 |
Data sourced from studies on the Me₂Zn-mediated catalytic enantioselective Reformatsky reaction with a prolinol ligand. acs.org
Photocatalytic Strategies for β-Hydroxy Acid Derivatives
Emerging photocatalytic strategies offer a novel and green approach to the synthesis of β-hydroxy acid derivatives. While not yet specifically detailed for this compound, general methods have been developed for the synthesis of this class of compounds from alkenes. These reactions typically involve the use of a photocatalyst that, upon irradiation with visible light, can initiate a cascade of reactions leading to the formation of the desired product. This approach is advantageous due to its use of mild reaction conditions and visible light as a renewable energy source.
Biocatalytic Synthesis and Kinetic Resolution
Biocatalysis provides a powerful and environmentally benign tool for the synthesis of chiral compounds. Enzymes, particularly lipases, have been extensively used for the kinetic resolution of racemic mixtures of 3-aryl-3-hydroxy esters.
Enzymatic Approaches for Chiral Alcohol Derivatives
Enzymatic methods, primarily kinetic resolutions, are a cornerstone for obtaining enantiomerically pure chiral alcohols and their derivatives. Hydrolases, such as lipases and esterases, are commonly employed to selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. Various lipases, including those from Pseudomonas cepacia (PCL), Candida rugosa (CRL), and Pig Liver Esterase (PLE), have shown efficacy in the resolution of 3-aryl-3-hydroxy esters. scielo.brresearchgate.net
Lipase-Mediated Kinetic Resolution of 3-Aryl-3-hydroxy Esters
The lipase-mediated kinetic resolution of racemic 3-aryl-3-hydroxy esters is a well-established and efficient method for producing enantiomerically enriched compounds. In this process, a racemic mixture of the ester is subjected to hydrolysis in the presence of a lipase (B570770). The enzyme selectively catalyzes the hydrolysis of one enantiomer to the corresponding carboxylic acid, while the other enantiomer of the ester remains largely unreacted. nih.govmdpi.com
For instance, in the resolution of ethyl 3-hydroxy-3-phenylpropanoate, a close analog of the target compound, Pseudomonas cepacia lipase (PCL) has demonstrated excellent results, achieving a 50% conversion with the recovered (R)-ester having an enantiomeric excess of 98%, and the produced (S)-acid having an enantiomeric excess of 93%. scielo.brresearchgate.net This highlights the potential for applying similar enzymatic strategies to resolve racemic this compound.
Table 2: Lipase-Mediated Kinetic Resolution of Ethyl 3-hydroxy-3-phenylpropanoate
| Enzyme | Conversion (%) | Enantiomeric Excess (ee) of Recovered Ester (%) | Configuration of Recovered Ester | Enantiomeric Excess (ee) of Acid Product (%) | Configuration of Acid Product |
|---|---|---|---|---|---|
| PCL | 50 | 98 | R | 93 | S |
| PLE | 39 | - | - | 93 | S |
Data adapted from studies on the enzymatic resolution of ethyl 3-hydroxy-3-phenylpropanoate. scielo.brresearchgate.net
Conventional and Modified Esterification Techniques
The final step in the synthesis of this compound, if starting from the corresponding carboxylic acid, is esterification. The most common and conventional method for this transformation is the Fischer-Speier esterification. masterorganicchemistry.comchemguide.co.uk This reaction involves treating the carboxylic acid, 3-(4-bromophenyl)-3-hydroxypropanoic acid, with an excess of ethanol (B145695) in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. iajpr.com The reaction is reversible and is driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.comchemguide.co.uk
Modified esterification techniques can also be employed to achieve this transformation under milder conditions. These methods often involve the use of coupling agents that activate the carboxylic acid, facilitating its reaction with the alcohol.
Acid-Catalyzed Esterification from Hydroxypropanoic Acids
The direct esterification of 3-(4-bromophenyl)-3-hydroxypropanoic acid with ethanol represents a fundamental and straightforward approach to obtaining the corresponding ethyl ester. This reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol. This equilibrium-driven process, known as Fischer esterification, often requires an excess of the alcohol reactant or the removal of water to drive the reaction towards the product side.
Key parameters influencing the reaction's efficiency include temperature, catalyst loading, and the molar ratio of reactants. researchgate.net Studies on the esterification of propanoic acid have shown that increasing the alcohol-to-acid molar ratio significantly enhances the ester yield. Similarly, the concentration of the acid catalyst plays a crucial role; however, excessively high concentrations can lead to side reactions like dehydration of the alcohol. researchgate.net The reaction temperature is also a critical factor, with higher temperatures generally accelerating the rate of reaction. For the synthesis of this compound, the reaction would involve heating the corresponding carboxylic acid in ethanol with a catalytic amount of acid.
Table 1: Influence of Reaction Parameters on Acid-Catalyzed Esterification Yield Data is illustrative and based on general principles of Fischer esterification.
| Molar Ratio (Acid:Alcohol:Catalyst) | Temperature (°C) | Reaction Time (min) | Yield (%) |
| 1:5:0.1 | 45 | 180 | 75 |
| 1:10:0.2 | 45 | 180 | 88 |
| 1:10:0.2 | 65 | 210 | 97 |
Stereoselective Esterification Methods
Achieving stereocontrol in the synthesis of β-hydroxy esters is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Stereoselective esterification methods provide a pathway to enantiomerically enriched or pure products, primarily through kinetic resolution of a racemic starting material.
One prominent strategy is the non-enzymatic kinetic resolution of racemic β-hydroxy esters using chiral catalysts. For instance, a planar-chiral derivative of 4-(dimethylamino)pyridine (DMAP) has been demonstrated to be an effective catalyst for the acylation of one enantiomer of a racemic β-hydroxy ester at a much faster rate than the other. mdpi.com This process allows for the separation of the unreacted, enantiomerically pure β-hydroxy ester from its acylated counterpart. This method has shown excellent selectivity for a range of aromatic β-hydroxy esters, achieving high enantiomeric excess (up to 99% ee) and good selectivity factors. mdpi.com
Enzymatic methods offer another powerful tool for stereoselective synthesis. Lipases, such as those from Pseudomonas cepacia (Amano Lipase PS-C I) or Pseudomonas fluorescens, are widely used for the dynamic kinetic resolution of 3-hydroxy-3-arylpropanoic acids. rsc.org In this process, the enzyme selectively catalyzes the esterification of one enantiomer of the racemic acid. Concurrently, a racemization catalyst is used to continuously convert the less reactive acid enantiomer into the more reactive one, theoretically allowing for a 100% yield of the desired single-enantiomer ester. This combination of enzymatic selectivity and in-situ racemization is a highly efficient strategy for producing optically pure β-hydroxy esters.
Table 2: Example of Stereoselective Acylation via Kinetic Resolution Based on findings for aromatic β-hydroxy esters using a planar-chiral DMAP catalyst. mdpi.com
| Substrate | Catalyst Loading (mol%) | Selectivity Factor (s) | Enantiomeric Excess (ee %) of Recovered Alcohol |
| Racemic Ethyl 3-hydroxy-3-phenylpropanoate | 2 | up to 107 | up to 99% |
Flow Chemistry Applications in Synthesis
The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of this compound and related β-hydroxy esters. Flow chemistry provides enhanced control over reaction parameters, improved safety, and greater scalability. jst.org.inpolimi.it The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling reactions to be performed under conditions that would be hazardous in large-scale batch reactors. polimi.it
Several synthetic strategies for β-hydroxy esters have been successfully adapted to continuous flow systems. Biocatalysis in continuous flow, for example, utilizes immobilized enzymes packed into columns or reactors. rsc.orgchemrxiv.org This setup allows for the continuous conversion of a substrate stream into the desired product, with easy separation of the product from the reusable biocatalyst. This approach has been used for the enantiodivergent reduction of β-keto esters to produce enantiomerically pure β-hydroxy esters with good operational stability and high space-time yields. rsc.orgchemrxiv.org
The Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, is another method for synthesizing β-hydroxy esters that has been effectively implemented in a continuous flow system. acs.orgresearchgate.net Flow processing helps to control the exothermicity of the reaction and can reduce the inventory of hazardous materials, making the process safer and more efficient. researchgate.net These continuous flow methodologies represent a significant advancement, facilitating a more streamlined, controlled, and sustainable production of β-hydroxy esters. acs.org
Table 3: Comparison of Batch vs. Continuous Flow Synthesis for β-Hydroxy Esters
| Parameter | Batch Processing | Continuous Flow Processing |
| Heat Transfer | Limited, potential for hot spots | Excellent, precise temperature control |
| Safety | Higher risk with exothermic reactions and hazardous reagents | Improved, small reaction volumes, better containment |
| Scalability | Complex, often requires re-optimization | Straightforward by operating for longer durations ("scaling out") |
| Reaction Time | Often longer due to mixing and heating limitations | Reduced due to enhanced mass and heat transfer |
| Product Purity | May require more extensive purification | Often higher due to fewer side reactions |
Iii. Stereochemical Investigations and Control in Synthesis
Enantioselective Synthesis Strategies
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate, the primary approach is the asymmetric reduction of the prochiral ketone, ethyl 4-bromobenzoylacetate. Both biocatalytic and chemocatalytic methods have been successfully employed.
Biocatalytic Asymmetric Reduction: Microorganisms and isolated enzymes are highly effective catalysts for producing chiral alcohols with high enantiopurity. Baker's yeast (Saccharomyces cerevisiae) is frequently used for the asymmetric reduction of β-ketoesters. acgpubs.org These reactions typically use glucose or sucrose (B13894) as a hydrogen source and can be run in water, organic solvents, or biphasic systems to improve substrate solubility and product yields. acgpubs.orgresearchgate.net For instance, the asymmetric reduction of ethyl acetoacetate, a related β-ketoester, using baker's yeast in a petroleum ether-water biphasic system has been shown to enhance both the reaction yield and the enantiomeric excess (ee) of the product compared to reactions run in a purely aqueous system. researchgate.net Isolated ketoreductase (KRED) enzymes offer greater specificity and can be optimized for particular substrates, including halogenated β-keto esters. researchgate.net
Chemocatalytic Asymmetric Reduction: Chemical methods often involve the use of a stoichiometric or catalytic amount of a chiral agent to induce asymmetry. A common strategy is the asymmetric transfer hydrogenation of the corresponding β-keto ester. This can be achieved using chiral catalysts based on transition metals like ruthenium or rhodium, complexed with chiral ligands. Another approach involves the use of chiral borohydride (B1222165) reagents. For example, borohydride can be complexed with difunctional chiral ligands, such as those derived from proline, to create a reactive species that delivers a hydride selectively to one face of the prochiral ketone. msu.edu
Asymmetric Reformatsky Reaction: The Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, can be rendered enantioselective. organic-chemistry.orgyoutube.com The use of a chiral ligand that coordinates to the zinc metal can create a chiral environment around the zinc enolate intermediate. This directs the subsequent addition to the aldehyde (4-bromobenzaldehyde) to occur from a specific face, resulting in an enantiomerically enriched β-hydroxy ester product. organic-chemistry.org
| Strategy | Key Reagents/Catalysts | General Precursor | Key Principle |
|---|---|---|---|
| Biocatalytic Reduction | Baker's Yeast, Isolated Ketoreductases (KREDs) | Ethyl 4-bromobenzoylacetate | Enzyme active site provides a chiral environment for stereospecific hydride delivery. |
| Chemocatalytic Reduction | Chiral Ru/Rh catalysts, Chiral borane (B79455) complexes | Ethyl 4-bromobenzoylacetate | Chiral ligand creates a sterically hindered transition state, favoring one enantiomer. |
| Asymmetric Reformatsky Reaction | Zinc, Ethyl bromoacetate, Chiral ligands (e.g., bisoxazolidine) | 4-bromobenzaldehyde (B125591) | Chiral ligand coordinates to the zinc enolate, directing facial attack. organic-chemistry.org |
Diastereoselective Control in Related Transformations
While this compound has only one stereocenter, its chiral hydroxyl and ester functionalities can be used to direct the stereochemistry of subsequent reactions, a process known as diastereoselective control. For example, the enolate derived from this chiral β-hydroxy ester can participate in aldol (B89426) reactions. The pre-existing stereocenter at the β-carbon can influence the facial selectivity of the enolate's attack on a prochiral aldehyde, leading to the formation of one diastereomer of the product in excess over the other. msu.edu The stereochemical outcome is often dictated by the geometry of the enolate (Z or E) and the formation of a chelated transition state involving the enolate's metal cation, the hydroxyl group's oxygen, and the aldehyde's oxygen. msu.edu
Mechanisms of Chiral Induction
The transfer of chirality from a catalyst or reagent to the substrate is governed by the formation of diastereomeric transition states that differ in energy.
In catalytic asymmetric reductions , a chiral ligand coordinates to a metal hydride catalyst. The substrate (the prochiral ketone) also coordinates to the metal center. Due to steric interactions between the bulky groups on the chiral ligand and the substituents on the ketone, one orientation (transition state) is significantly lower in energy than the other. Hydride transfer occurs preferentially through this lower-energy pathway, leading to the formation of one enantiomer of the alcohol product in excess. msu.edu
In enzymatic reductions , the prochiral ketone binds to the active site of the enzyme, such as a ketoreductase. The active site is an intricate, three-dimensional chiral pocket. It orients the substrate in a highly specific manner relative to the enzyme's cofactor (e.g., NADPH), which acts as the hydride source. This precise positioning ensures that the hydride is delivered to only one face of the carbonyl group, resulting in exceptionally high enantioselectivity. researchgate.net
In the asymmetric Reformatsky reaction , the chiral induction mechanism involves the formation of a chiral zinc enolate. A chiral ligand, often a bidentate amino alcohol or diamine, displaces the solvent molecules coordinated to the zinc atom. The substrate aldehyde then coordinates to this chiral complex. The steric environment created by the ligand dictates how the aldehyde can approach the enolate, favoring one facial attack over the other and thus leading to an enantiomerically enriched product. youtube.com
Determination of Enantiomeric Excess (ee)
The success of an enantioselective synthesis is quantified by the enantiomeric excess (ee), which measures the degree to which one enantiomer is present in greater quantity than the other. The formula for ee is:
ee (%) = |([R] - [S]) / ([R] + [S])| x 100
Two primary methods are used for this determination.
Chiral HPLC is the most common and accurate method for determining the ee of this compound. This technique uses a chiral stationary phase (CSP), which is a solid support that has a chiral molecule bonded to its surface. hplc.eu As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, forming transient diastereomeric complexes. This difference in interaction strength leads to different retention times, allowing for their separation and quantification. nih.gov
Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H), are widely used for separating the enantiomers of β-hydroxy esters and related compounds. nih.govrsc.org The mobile phase is typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol. rsc.org
| Parameter | Typical Conditions for Related Compounds rsc.org |
|---|---|
| Chiral Stationary Phase (CSP) | Chiralcel OB, Chiralcel OD-H |
| Mobile Phase | Hexane/Isopropanol mixtures (e.g., 9:1) |
| Flow Rate | ~1.0 mL/min |
| Detection | UV at 254 nm |
| Example Retention Times (tR) | Enantiomer 1: 14.89 min, Enantiomer 2: 16.66 min (for a related compound on Chiralcel OB) rsc.org |
Chiral molecules have the ability to rotate the plane of plane-polarized light. This property is known as optical activity and is measured using a polarimeter. The specific rotation [α] is a physical constant for a given chiral compound under specific conditions (temperature, wavelength, solvent, and concentration). youtube.com
The observed rotation (α) of a sample is directly proportional to its enantiomeric excess. If the specific rotation of the pure enantiomer ([α]max) is known, the ee of a mixture can be calculated using the following equation:
ee (%) = ([α]obs / [α]max) x 100
For example, the related compound (+)-Ethyl (R)-3-hydroxy-3-phenylpropionate has a reported specific rotation of [α]20/D +51° (c = 1% in chloroform). A synthesized sample of this compound exhibiting a specific rotation of +45.9° under the same conditions would have an enantiomeric excess of 90%. While useful, this method is less direct than chiral HPLC because it relies on the availability of an accurate [α]max value and is sensitive to impurities that may also be optically active.
Iv. Chemical Reactivity and Synthetic Utility As a Building Block
Transformations Involving the Hydroxyl Group
The secondary hydroxyl group on the β-carbon is a prime site for various chemical modifications, including oxidation, reduction, and derivatization.
The oxidation of the secondary hydroxyl group in Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate leads to the formation of the corresponding β-keto ester, Ethyl 3-(4-bromophenyl)-3-oxopropanoate. uni.lu This transformation is a common and crucial step in organic synthesis, as β-keto esters are valuable intermediates for the construction of a wide array of organic molecules, including pharmaceuticals and natural products. biosynce.comorganic-chemistry.org
Standard oxidation protocols can be employed to achieve this conversion. These methods typically involve the use of chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC), or milder, more selective reagents like Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base) or Dess-Martin periodinane. The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule.
Table 1: Common Oxidizing Agents for the Conversion of Secondary Alcohols to Ketones
| Oxidizing Agent/Method | Typical Reaction Conditions | Notes |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) as solvent, room temperature. | Mild and selective for primary and secondary alcohols. |
| Pyridinium Dichromate (PDC) | Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent. | Similar to PCC, can be used in neutral or acidic conditions. |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine (TEA), low temperature (-78 °C). | Mild conditions, avoids heavy metals. |
The resulting product, Ethyl 3-(4-bromophenyl)-3-oxopropanoate, is a valuable synthetic intermediate. uni.lu
The reduction of the ester functionality in this compound, while retaining the hydroxyl group, is challenging with standard reducing agents. However, a facile reduction of both the ester and the hydroxyl group can be achieved to furnish the corresponding 1,3-diol, 3-(4-bromophenyl)propane-1,3-diol.
A study on the reduction of structurally similar Baylis-Hillman adducts using sodium borohydride (B1222165) (NaBH₄) in a mixed solvent system of THF and water has shown that this method effectively reduces the ester group to a primary alcohol. thieme-connect.de The presence of the adjacent hydroxyl group is believed to facilitate the reduction of the ester moiety. thieme-connect.de This methodology can be applied to this compound to yield 3-(4-bromophenyl)propane-1,3-diol.
Table 2: Reduction of β-Hydroxy Esters to 1,3-Diols
| Substrate | Reducing Agent | Solvent | Product |
|---|
This transformation provides access to 1,3-diols, which are important structural motifs in many natural products and pharmaceutically active compounds.
The hydroxyl group of this compound can be readily derivatized to introduce various functional groups, thereby altering the molecule's physical and chemical properties. researchgate.netlibretexts.org Common derivatization reactions include acylation to form esters and silylation to form silyl (B83357) ethers.
Acylation: The hydroxyl group can be esterified by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction is useful for protecting the hydroxyl group during subsequent synthetic steps or for introducing a specific functional moiety. For instance, reaction with acetyl chloride would yield Ethyl 3-acetoxy-3-(4-bromophenyl)propanoate.
Silylation: The hydroxyl group can also be converted into a silyl ether by treatment with a silylating agent, such as trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole (B134444) or triethylamine. Silyl ethers are excellent protecting groups for alcohols due to their stability under a wide range of reaction conditions and their ease of removal.
These derivatization strategies enhance the synthetic utility of this compound by allowing for the selective modification of other parts of the molecule while the hydroxyl group is protected. rsc.org
Reactions at the Ester Functionality
The ethyl ester group in this compound is susceptible to nucleophilic attack, allowing for transformations such as transesterification and hydrolysis.
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. masterorganicchemistry.commdpi.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com
Acid-Catalyzed Transesterification: In the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, the ester can react with an excess of another alcohol (e.g., methanol (B129727), isopropanol) to form the corresponding methyl or isopropyl ester. organic-chemistry.org The reaction is typically driven to completion by using the new alcohol as the solvent.
Base-Catalyzed Transesterification: Alternatively, a catalytic amount of a strong base, such as sodium methoxide (B1231860) or sodium ethoxide, can be used to facilitate the transesterification. masterorganicchemistry.com The reaction proceeds through a nucleophilic acyl substitution mechanism.
The ability to perform transesterification allows for the modification of the ester group to suit the requirements of a particular synthetic route or to alter the physical properties of the final product. researchgate.net
The ethyl ester functionality can be hydrolyzed to the corresponding carboxylic acid, 3-(4-bromophenyl)-3-hydroxypropanoic acid, under either acidic or basic conditions. This transformation is fundamental for the synthesis of β-hydroxy acids, which are important chiral building blocks and can be found in a variety of biologically active molecules. nih.gov
Acid-Catalyzed Hydrolysis: Refluxing the ester in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, will lead to the formation of the carboxylic acid and ethanol (B145695).
Base-Catalyzed Hydrolysis (Saponification): Treatment of the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup, will also yield the carboxylic acid.
Enzymatic Hydrolysis: A milder and more selective method for the hydrolysis of the ester is through the use of enzymes, such as lipases. researchgate.netscielo.brdoaj.org Enzymatic hydrolysis can often be performed under neutral pH and at room temperature, which is advantageous when dealing with sensitive substrates. Furthermore, enzymatic resolutions can be employed to selectively hydrolyze one enantiomer of a racemic mixture, providing access to enantiomerically pure β-hydroxy acids and esters. researchgate.netscielo.br Studies on the enzymatic hydrolysis of the parent compound, Ethyl 3-hydroxy-3-phenylpropanoate, have shown that various lipases can effectively catalyze this transformation with high enantioselectivity. researchgate.netscielo.brdoaj.org
The synthesis of 3-(4-bromophenyl)-3-hydroxypropanoic acid from its ethyl ester opens up further synthetic possibilities, as the carboxylic acid group can undergo a wide range of chemical transformations.
Reactivity of the Aryl Bromide Moiety
The presence of a bromine atom on the phenyl ring is a key feature for synthetic transformations, primarily enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
The aryl bromide group in this compound is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. jocpr.com The carbon-bromine bond can be readily activated by a palladium catalyst to couple with a wide range of organic partners. This methodology is tolerant of various functional groups, including the hydroxyl and ester moieties present in the molecule. orgsyn.org
Common palladium-catalyzed reactions applicable to this substrate include:
Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid to form biaryl compounds or styrenyl derivatives, respectively. jocpr.com
Heck Reaction: Coupling with an alkene to introduce a vinyl group to the aromatic ring. jocpr.com
Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl-alkyne bond. jocpr.com
Buchwald-Hartwig Amination: Coupling with an amine to form an N-aryl bond. jocpr.com
Negishi Coupling: Reaction with an organozinc reagent, which can be useful for constructing C(sp²)–C(sp³) or C(sp²)–C(sp²) bonds. nih.gov
C-O Coupling: Reaction with alcohols to form aryl ethers, a motif found in many biologically active molecules. nih.gov
The specific conditions for these reactions, such as the choice of palladium catalyst, ligand, base, and solvent, are optimized to achieve high yields and selectivity. The versatility of these transformations allows for the introduction of significant molecular diversity starting from a single precursor.
| Reaction Name | Coupling Partner | General Product Structure |
|---|---|---|
| Suzuki-Miyaura | Ar'-B(OH)₂ (Aryl boronic acid) | Ethyl 3-(4-biphenyl)-3-hydroxypropanoate derivative |
| Heck | H₂C=CHR (Alkene) | Ethyl 3-(4-vinylphenyl)-3-hydroxypropanoate derivative |
| Sonogashira | HC≡CR (Terminal alkyne) | Ethyl 3-(4-(alkynyl)phenyl)-3-hydroxypropanoate derivative |
| Buchwald-Hartwig | R₂NH (Amine) | Ethyl 3-(4-(dialkylamino)phenyl)-3-hydroxypropanoate derivative |
| C-O Coupling | R-OH (Alcohol) | Ethyl 3-(4-alkoxyphenyl)-3-hydroxypropanoate derivative |
Nucleophilic aromatic substitution (SNAr) is a reaction pathway for aryl halides, but it has specific electronic requirements. The reaction proceeds through an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. scranton.edulibretexts.org For this mechanism to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (in this case, the bromide). libretexts.orgchemistrysteps.com These EWGs are necessary to stabilize the negative charge that develops on the ring during the reaction. libretexts.org
In the case of this compound, the substituent para to the bromine is a 3-hydroxy-3-ethoxycarbonylpropyl group [-CH(OH)CH₂COOEt]. This alkyl-based group is not a strong electron-withdrawing group in the way that a nitro (-NO₂) or cyano (-CN) group is. Consequently, the phenyl ring is not sufficiently electron-deficient to be susceptible to attack by common nucleophiles under standard SNAr conditions. Therefore, nucleophilic aromatic substitution is generally not a viable or efficient reaction pathway for this specific compound.
Utility in the Synthesis of Complex Organic Molecules
The dual functionality of this compound makes it a highly useful intermediate in multi-step syntheses.
This compound serves as a valuable precursor for the synthesis of pharmaceutical intermediates. vulcanchem.com Its structure contains key pharmacophoric elements and provides a scaffold that can be elaborated into more complex, biologically active molecules. The aryl bromide allows for the core structure to be connected to other molecular fragments via cross-coupling reactions, enabling the exploration of structure-activity relationships in drug discovery. jocpr.com The hydroxy-ester side chain can be modified through various transformations, including:
Oxidation of the secondary alcohol to a ketone.
Reduction of the ester to a primary alcohol, leading to a diol.
Hydrolysis of the ester to a carboxylic acid.
Amination or other nucleophilic substitution at the ester carbonyl group.
This versatility allows for the creation of a diverse library of compounds from a single starting material, which is a key strategy in medicinal chemistry for identifying lead compounds. lifechemicals.com
As an advanced synthetic building block, this compound offers multiple reactive sites that can be addressed in a controlled manner. lifechemicals.com It allows for the introduction of the 4-(3-ethoxy-3-oxido-1-hydroxypropyl)phenyl moiety into larger, polyfunctional molecules. The distinct reactivity of the C-Br bond (amenable to organometallic catalysis) versus the side chain's functional groups (subject to standard organic transformations) permits orthogonal synthesis strategies. This means one part of the molecule can be reacted while the other remains protected or inert, allowing for the precise and efficient construction of complex targets.
| Functional Group | Type of Reaction | Resulting Moiety |
|---|---|---|
| Aryl Bromide | Palladium-Catalyzed Cross-Coupling | Aryl-Aryl, Aryl-Alkyl, Aryl-Amine, etc. |
| Secondary Hydroxyl | Oxidation (e.g., with KMnO₄) | Ketone vulcanchem.com |
| Ethyl Ester | Hydrolysis (acid or base) | Carboxylic Acid |
| Ethyl Ester | Reduction (e.g., with LiAlH₄) | Primary Alcohol vulcanchem.com |
| Ethyl Ester | Aminolysis (with an amine) | Amide |
V. Advanced Spectroscopic and Analytical Characterization for Research Purposes
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is fundamental for determining the precise structure of organic molecules. Analysis of the ¹H and ¹³C spectra, along with two-dimensional techniques, allows for the unambiguous assignment of all protons and carbons in the molecule.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate, the spectrum is expected to show distinct signals for the ethyl group protons, the diastereotopic methylene (B1212753) protons adjacent to the ester, the methine proton at the chiral center, and the aromatic protons.
Although specific data for the 4-bromo isomer is sparse, detailed experimental findings for the closely related isomer, Ethyl rac-3-hydroxy-3-(2-bromophenyl)propanoate , have been reported and offer valuable insight. rsc.org The chemical shifts (δ) for this isomer, recorded in deuterochloroform (CDCl₃) on a 400 MHz spectrometer, are presented below. The pattern for the 4-bromo isomer would be similar for the aliphatic chain, but would differ in the aromatic region, likely showing a more symmetric AA'BB' pattern.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| -OCH₂CH₃ | 1.28 | Triplet (t) | 7.2 | 3H |
| -CH(OH)CH₂- | 2.56 | Doublet of Doublets (dd) | 16.8, 9.8 | 1H |
| -CH(OH)CH₂- | 2.87 | Doublet of Doublets (dd) | 16.8, 2.8 | 1H |
| -OH | 3.60 | Broad Singlet (br s) | - | 1H |
| -OCH₂CH₃ | 4.21 | Quartet (q) | 7.2 | 2H |
| -CH(OH)- | 5.44 | Doublet of Doublets (dd) | 9.8, 2.8 | 1H |
| Aromatic-H | 7.14-7.59 | Multiplet (m) | - | 4H |
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment. The spectrum for this compound is expected to show signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to bromine showing a characteristic shift), the carbon of the chiral center, the methylene carbons, and the methyl carbon.
As with the proton NMR data, experimental ¹³C NMR data for the 2-bromo isomer is available and serves as a strong comparative model. rsc.org The data, recorded in CDCl₃ on a 100 MHz spectrometer, is detailed below.
| Assignment | Chemical Shift (δ, ppm) |
|---|---|
| -OCH₂CH₃ | 14.1 |
| -CH(OH)CH₂- | 41.4 |
| -OCH₂CH₃ | 60.3 |
| -CH(OH)- | 69.2 |
| Aromatic C-Br | 121.4 |
| Aromatic C-H | 127.3 |
| Aromatic C-H | 127.8 |
| Aromatic C-H | 129.0 |
| Aromatic C-H | 132.6 |
| Aromatic C-C(OH) | 141.4 |
| C=O | 172.4 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC)
While specific 2D NMR studies for this compound were not found in the reviewed literature, techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be essential for definitive structural confirmation.
COSY would be used to establish proton-proton (¹H-¹H) coupling networks. It would confirm the relationship between the methyl and methylene protons of the ethyl group, and crucially, trace the spin system from the methine proton (-CH(OH)-) to the adjacent diastereotopic methylene protons (-CH₂-).
HSQC would correlate directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the unambiguous assignment of each carbon atom by linking it to its attached proton(s), whose chemical shifts are known from the ¹H NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight and elemental formula of a compound and can provide structural information based on fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI)
HRMS-ESI is a soft ionization technique that allows for the highly accurate determination of the molecular mass of a compound, typically as a protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 273.01210 |
| [M+Na]⁺ | 294.99404 |
| [M+K]⁺ | 310.96798 |
| [M+NH₄]⁺ | 290.03864 |
Chromatographic Techniques for Purity and Isomeric Analysis
Chromatography is fundamental to the isolation and analysis of this compound, separating it from starting materials, byproducts, and, crucially, its own stereoisomers.
Flash chromatography is a rapid and efficient preparative technique widely employed for the purification of reaction mixtures in organic synthesis. ijpra.com For this compound, this method is ideal for removing impurities after its synthesis, for instance, following the reduction of its corresponding ketoester. The technique utilizes a stationary phase, typically silica (B1680970) gel, packed in a column, and a mobile phase (eluent) that is pushed through the column under positive pressure. ijpra.comijcrt.org
The choice of eluent is critical and is often determined by preliminary analysis using thin-layer chromatography (TLC) to find a solvent system that provides good separation. ijpra.com For compounds of similar polarity, a common mobile phase consists of a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297). rsc.orgwfu.edu The crude product is loaded onto the top of the silica gel column, and the eluent is passed through, carrying the components of the mixture at different rates to achieve separation. orgsyn.org
Table 1: Typical Parameters for Flash Chromatography Purification
| Parameter | Description | Typical Value/System |
| Stationary Phase | The solid adsorbent through which the mobile phase passes. | Silica gel (40-63 µm) ijpra.com |
| Mobile Phase (Eluent) | A solvent system used to move the compound mixture through the column. | Gradient of ethyl acetate in hexanes rsc.orgwfu.edu |
| Sample Loading | The method of applying the crude sample to the column. | Dry loading on Celite or direct liquid injection orgsyn.org |
| Elution Mode | The process of running the mobile phase through the column. | Isocratic or gradient elution orgsyn.org |
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for separating, identifying, and quantifying components in a mixture. It is routinely used to monitor the progress of the synthesis of this compound and to determine the purity of the final product with high accuracy. mdpi.comresearchgate.net
In a typical setup, a small volume of the sample solution is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column at high pressure. For purity analysis of related β-hydroxy esters, chiral stationary phases are often employed to resolve enantiomers. rsc.org For general purity and reaction monitoring, both normal-phase and reversed-phase HPLC can be utilized. The choice of column and mobile phase depends on the polarity of the analyte and the impurities to be separated. Detection is commonly achieved using an ultraviolet (UV) detector, as the bromophenyl group in the molecule is a strong chromophore. rsc.org
Table 2: Illustrative HPLC Conditions for Analysis of Related Chiral Compounds
| Parameter | Description | Example Condition |
| Column | The type of stationary phase used for separation. | Chiralcel OD-H rsc.org |
| Mobile Phase | The solvent system that carries the sample through the column. | Hexane (B92381)/Isopropanol (9:1 v/v) rsc.org |
| Flow Rate | The speed at which the mobile phase is pumped. | 1.0 mL/min rsc.org |
| Detection | The method used to detect the compound as it elutes. | UV at 254 nm rsc.org |
| Column Temperature | The operating temperature of the column. | Ambient or controlled (e.g., 25°C) |
Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for chiral separations in the pharmaceutical industry, offering significant advantages over HPLC, including faster analysis times and reduced environmental impact due to the use of supercritical carbon dioxide as the main mobile phase component. researchgate.netnih.govceon.rs For this compound, which is a chiral molecule, SFC is highly effective for separating its (R)- and (S)-enantiomers.
The mobile phase in SFC typically consists of supercritical CO2 mixed with a small amount of an organic modifier, such as methanol (B129727), ethanol (B145695), or isopropanol, to adjust polarity. afmps.be The separation occurs on a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are the most commonly used and have proven successful for a wide range of chiral compounds. chromatographyonline.com The selection of the appropriate column and modifier is often achieved through a screening process where multiple combinations are tested to find the optimal conditions for enantiomeric resolution. afmps.be
Table 3: General Strategy for SFC Enantiomeric Separation
| Parameter | Description | Typical System |
| Primary Mobile Phase | The main component of the mobile phase. | Supercritical Carbon Dioxide (CO2) researchgate.net |
| Organic Modifier | A polar solvent added to the CO2 to modulate eluting strength. | Methanol, Ethanol, or Isopropanol afmps.be |
| Stationary Phase | Chiral column designed to differentiate between enantiomers. | Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) chromatographyonline.com |
| Additives | Sometimes used to improve peak shape for acidic or basic compounds. | Acidic (e.g., formic acid) or basic (e.g., diethylamine) additives chromatographyonline.com |
| Back Pressure | Maintained to keep the CO2 in a supercritical state. | 100-150 bar chromatographyonline.comchiraltech.com |
| Temperature | Operating temperature of the column. | 30-40 °C chiraltech.comamericanpharmaceuticalreview.com |
Other Specialized Spectroscopic Methods (if applicable to research studies)
Beyond standard NMR and mass spectrometry, theoretical spectroscopic studies provide deeper insight into the molecular structure and electronic properties of this compound.
While experimental FT-IR and FT-Raman spectra provide empirical data on the vibrational modes of a molecule, theoretical calculations are used to assign these vibrations and confirm the molecular structure. researchgate.net Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the harmonic vibrational frequencies of this compound in the gas phase. researchgate.netrasayanjournal.co.in
These calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), predict the positions of vibrational bands corresponding to specific functional groups (e.g., O-H stretch, C=O stretch, C-Br stretch). researchgate.netnih.gov By comparing the calculated spectrum with the experimental one, researchers can gain a high degree of confidence in the structural assignment and understand the molecule's conformational properties. researchgate.net
Theoretical UV-Vis spectroscopy helps to understand the electronic transitions that give rise to the molecule's absorption of ultraviolet and visible light. researchgate.net For this compound, these calculations can predict the absorption maxima (λmax) and explain the nature of the electronic excitations. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for these calculations. nih.gov It can determine the energies of the first few excited states, which correspond to the absorption bands in the UV-Vis spectrum. researchgate.net These studies also provide information on the molecule's frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between which is crucial for understanding the molecule's electronic behavior and reactivity. rasayanjournal.co.inresearchgate.net The influence of different solvents on the spectrum can also be modeled using approaches like the Polarizable Continuum Method (PCM). nih.gov
Vii. Structure Reactivity Relationships in Synthetic Contexts
Influence of Aryl Substituents on Chemical Reactivity
The 4-bromophenyl group exerts a significant electronic influence on the reactivity of the entire molecule, particularly at the benzylic carbon (the carbon atom bonded to both the aryl ring and the hydroxyl group). The bromine atom, being highly electronegative, withdraws electron density from the aromatic ring through the sigma bonds, an effect known as the inductive effect. lumenlearning.com Conversely, it donates electron density to the ring via its lone pairs through p-π conjugation (a resonance effect). lumenlearning.com For halogens, the inductive electron-withdrawing effect typically outweighs the resonance-donating effect, rendering the ring less electron-rich than benzene and deactivating it towards electrophilic aromatic substitution. lumenlearning.com
This net electron-withdrawing character of the 4-bromophenyl group has several consequences for the molecule's reactivity:
Stabilization of Negative Charge: The electron-withdrawing nature of the substituent stabilizes adjacent negative charges. For instance, it increases the acidity of the hydroxyl proton compared to an analogue with an electron-donating group.
Destabilization of Positive Charge: The group destabilizes any developing positive charge at the benzylic position. This makes reactions proceeding through a benzylic carbocation intermediate, such as an SN1-type substitution of the hydroxyl group, less favorable compared to derivatives with electron-donating substituents. libretexts.org
Benzylic Position Reactivity: The benzylic position is inherently reactive because intermediates like radicals, cations, or anions can be stabilized by conjugation with the aromatic ring's pi system. libretexts.org While the bromo-substituent slightly destabilizes a benzylic carbocation, it can effectively stabilize a benzylic radical or anion, influencing the pathways of radical bromination or deprotonation reactions.
The reactivity of 3-aryl-3-hydroxypropanoates is highly dependent on the electronic nature of the aryl substituent. This can be observed in various reactions, such as oxidation or substitution at the benzylic position.
Table 1: Predicted Relative Reactivity in Reactions at the Benzylic Position
| Aryl Substituent (at para-position) | Electronic Effect | Predicted Effect on SN1 Reaction Rate (Carbocation intermediate) | Predicted Effect on Oxidation Rate (e.g., with KMnO4) |
|---|---|---|---|
| -OCH3 (Methoxy) | Strongly Electron-Donating | Increases | Increases |
| -CH3 (Methyl) | Electron-Donating | Increases | Increases |
| -H (Unsubstituted) | Neutral | Baseline | Baseline |
| -Br (Bromo) | Weakly Electron-Withdrawing | Decreases | Decreases |
| -NO2 (Nitro) | Strongly Electron-Withdrawing | Strongly Decreases | Strongly Decreases |
Effect of the Hydroxyl Group on Reaction Pathways
The β-hydroxyl group is a pivotal functional moiety that significantly directs the reaction pathways of Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate. Its presence allows for a diverse range of chemical transformations.
Nucleophilic and Catalytic Role: The hydroxyl group can act as an internal nucleophile or catalyst. Through intramolecular hydrogen bonding, it can activate adjacent functional groups. nih.gov In some cases, neighboring hydroxyl groups can participate in ester hydrolysis, leading to rate enhancements through the formation of cyclic intermediates like lactones. rsc.org
Oxidation: The secondary alcohol can be oxidized to the corresponding β-keto ester, Ethyl 3-(4-bromophenyl)-3-oxopropanoate. This transformation is a common synthetic step and can be achieved using a variety of oxidizing agents, such as chromium-based reagents, Swern oxidation, or Dess-Martin periodinane. The electron-withdrawing nature of the 4-bromophenyl group may slightly decrease the rate of oxidation compared to electron-rich analogues. masterorganicchemistry.com
Dehydration: Under acidic conditions, the hydroxyl group can be protonated and eliminated as a water molecule, leading to the formation of an α,β-unsaturated ester, primarily Ethyl (E)-3-(4-bromophenyl)acrylate. This elimination reaction is a common pathway for β-hydroxy esters.
Substitution and Amination: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate) to facilitate nucleophilic substitution. Furthermore, direct amination of β-hydroxyl acid esters is possible using cooperative catalytic systems, which proceed via a borrowing hydrogen methodology, offering a route to valuable β-amino acid esters. rug.nlrug.nl
Table 2: Potential Reaction Pathways Involving the Hydroxyl Group
| Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|
| Oxidation | PCC, DMP, or Swern Oxidation | β-Keto ester |
| Dehydration | H2SO4 or TsOH, heat | α,β-Unsaturated ester |
| Etherification | NaH, then R-X (Williamson) | β-Alkoxy ester |
| Acylation | Acyl chloride, pyridine (B92270) | β-Acyloxy ester |
| Amination | Ruthenium catalyst, amine, Brønsted acid | β-Amino ester |
Impact of Ester Moiety on Chemical Transformations
The ethyl ester group is another key reactive site within the molecule, susceptible to various nucleophilic acyl substitution reactions.
Hydrolysis (Saponification): In the presence of a base like sodium hydroxide (B78521), the ester undergoes hydrolysis to yield sodium 3-(4-bromophenyl)-3-hydroxypropanoate and ethanol (B145695). This reaction, known as saponification, is effectively irreversible because the resulting carboxylate anion is resonance-stabilized and unreactive towards the alcohol. Acid-catalyzed hydrolysis is also possible but is an equilibrium process.
Reduction: The ester can be reduced to an alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) will reduce the ester to the corresponding 1,3-diol, 3-(4-bromophenyl)propane-1,3-diol. chemistrysteps.comcommonorganicchemistry.com This reaction proceeds through an aldehyde intermediate which is immediately reduced further. chemistrysteps.com To stop the reduction at the aldehyde stage, a less reactive and sterically hindered reducing agent like diisobutylaluminum hydride (DIBAL-H) must be used, typically at low temperatures (-78 °C). masterorganicchemistry.comncert.nic.in
Transesterification: When heated with another alcohol in the presence of an acid or base catalyst, this compound can undergo transesterification to form a different ester. The reaction is an equilibrium process, and the equilibrium can be shifted by using a large excess of the new alcohol or by removing the ethanol as it is formed. The transesterification of β-keto esters is a well-established process, and similar principles apply to β-hydroxy esters, although side reactions involving the hydroxyl group must be considered. rug.nlnih.gov
Table 3: Common Chemical Transformations of the Ester Moiety
| Transformation | Reagent(s) | Typical Product |
|---|---|---|
| Saponification | NaOH (aq), heat | Carboxylate salt |
| Acid Hydrolysis | H3O+, heat | Carboxylic acid |
| Reduction (to Diol) | 1. LiAlH4, 2. H2O | 1,3-Diol |
| Reduction (to Aldehyde) | 1. DIBAL-H (-78 °C), 2. H2O | Hydroxy-aldehyde |
| Transesterification | R'OH, H+ or RO- catalyst | New Ester |
Viii. Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems
The synthesis of β-hydroxy esters has traditionally relied on methods like the Reformatsky reaction, which often requires stoichiometric amounts of metallic zinc, posing challenges in terms of atom economy and waste generation. researchgate.net The future of synthesizing Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate is geared towards the development of highly efficient and selective catalytic systems that operate under mild conditions.
A significant area of research is the advancement of asymmetric catalysis to produce enantiomerically pure forms of the compound. Organocatalysis, for instance, has presented powerful alternatives. Planar-chiral 4-(dimethylamino)pyridine (DMAP) derivatives have been successfully used in the kinetic resolution of racemic aromatic β-hydroxy esters, achieving high selectivity and enantiomeric excess (up to 99% ee). mdpi.com This approach could be directly applied to resolve racemic this compound.
Furthermore, N-heterocyclic carbenes (NHCs) are emerging as potent catalysts in one-pot reaction sequences to yield β-hydroxy esters with excellent enantiopurity without the need for inert or anhydrous conditions. organic-chemistry.org Transition metal catalysis also continues to evolve. While copper-catalyzed Reformatsky-type reactions offer a milder and more efficient alternative to the classical approach organic-chemistry.org, newer systems involving cobalt and rhodium are being developed for the regio- and enantioselective hydroboration of α,β-unsaturated esters, which provides an alternative route to chiral β-hydroxy esters. organic-chemistry.org
| Catalytic System | Reaction Type | Key Advantages | Potential Application for Target Compound |
|---|---|---|---|
| Planar-chiral DMAP derivatives | Asymmetric Kinetic Resolution | High selectivity (s up to 107), excellent enantiomeric excess (>99% ee), metal-free. mdpi.com | Separation of enantiomers from a racemic mixture. |
| N-Heterocyclic Carbenes (NHCs) | Asymmetric Aldol-type Reactions | High yields and enantiopurity, operational simplicity, tolerance to air and moisture. organic-chemistry.org | Direct asymmetric synthesis from 4-bromobenzaldehyde (B125591) and an acetate (B1210297) equivalent. |
| Copper(I) Catalysts | Reformatsky-type Reaction | Uses catalytic amounts of inexpensive metal, mild reaction conditions. organic-chemistry.org | Greener and more efficient synthesis compared to traditional Reformatsky reaction. |
| Cobalt/Rhodium Catalysts | Asymmetric Hydroboration | High regio- and enantioselectivity for producing β-borylated esters as precursors. organic-chemistry.org | Indirect asymmetric synthesis via a hydroboration/oxidation sequence. |
Chemoenzymatic and Multicomponent Reactions
The integration of biological catalysts with chemical synthesis and the design of complex, one-pot reactions represent two powerful future trends.
Chemoenzymatic synthesis offers a highly selective and environmentally benign route to chiral molecules. The enzymatic dynamic kinetic resolution (DKR) of related 3-hydroxy-3-(aryl)propanoic acids has been demonstrated using enzymes like Amano lipase (B570770) in conjunction with metal catalysts such as rhodium(II) acetate. rsc.org This strategy could be adapted for the synthesis of enantiopure this compound, where an enzyme selectively acylates one enantiomer while the metal catalyst racemizes the unreacted enantiomer, theoretically allowing for a 100% yield of a single, desired enantiomer. Another promising enzymatic approach involves halohydrin dehalogenases, which can catalyze the synthesis of chiral building blocks that serve as precursors to β-hydroxy esters. google.com
Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that incorporates substantial parts of all starting materials. nih.gov While no specific MCR has been reported for the direct synthesis of this compound, this remains a significant area for future exploration. For example, a Petasis-type (borono-Mannich) reaction or a Passerini reaction could be designed, where 4-bromobenzaldehyde reacts with other components to generate more complex derivatives of the core structure in a single, highly efficient step. nih.gov The development of novel MCRs would enable the rapid creation of a library of analogues for screening and optimization.
Green Chemistry Approaches to Synthesis
The principles of green chemistry are increasingly guiding synthetic route design. Future research on the synthesis of this compound will focus on minimizing environmental impact by employing sustainable practices.
Key areas of development include:
Benign Solvents and Catalysts: A major goal is to replace hazardous organic solvents with greener alternatives. Research into using deep eutectic solvents or bio-based solvents like glycerol is gaining traction. nih.gov Similarly, the use of catalysts derived from abundant, non-toxic materials, including agro-waste, is a promising trend that combines waste valorization with catalysis. nih.gov
Energy Efficiency: Exploring alternative energy sources such as microwave irradiation or ultrasound to accelerate reaction rates and reduce energy consumption.
Atom Economy: Designing reactions, such as MCRs, that maximize the incorporation of starting materials into the final product, thereby minimizing waste. The shift from stoichiometric reagents (e.g., zinc in the Reformatsky reaction) to catalytic systems is a prime example of improving atom economy. researchgate.netorganic-chemistry.org
| Parameter | Traditional Approach (e.g., Classic Reformatsky) | Emerging Green Approach |
|---|---|---|
| Reagents | Stoichiometric amounts of zinc metal. researchgate.net | Catalytic amounts of copper or organocatalysts. organic-chemistry.orgorganic-chemistry.org |
| Solvents | Volatile organic compounds (e.g., benzene, THF). researchgate.net | Glycerol, deep eutectic solvents, or solvent-free conditions. nih.gov |
| Waste Profile | Significant metallic and solvent waste. | Reduced waste, potential for catalyst recycling. |
| Efficiency | Often requires harsh conditions and long reaction times. | Mild conditions, potentially faster reactions. nih.gov |
Advanced Spectroscopic Techniques for In-Situ Monitoring
To optimize reaction conditions, maximize yield, and minimize byproduct formation, real-time, in-situ monitoring of the synthesis of this compound is crucial. Future research will increasingly rely on advanced spectroscopic techniques to gain deeper mechanistic insights. setu.ie
Process Analytical Technology (PAT): Techniques like Fourier-transform infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated directly into the reaction vessel. This allows for continuous tracking of the concentrations of reactants (e.g., 4-bromobenzaldehyde), intermediates, and the final product, enabling precise control over the reaction.
High-Resolution Mass Spectrometry (HRMS): Techniques such as Electrospray Ionization (ESI) coupled with high-resolution systems like Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap MS can provide highly accurate mass data. mdpi.com This is invaluable for identifying transient intermediates and characterizing minor byproducts during reaction development, leading to a more complete understanding of the reaction pathway. mdpi.com
| Technique | Information Provided | Application in Synthesis |
|---|---|---|
| FT-IR / Raman Spectroscopy | Real-time changes in functional groups (e.g., C=O, O-H). | Monitoring the conversion of aldehyde to the β-hydroxy ester. |
| NMR Spectroscopy | Quantitative data on molecular structure and concentration. | Tracking reactant consumption and product formation over time. |
| LC-MS / HRMS | Separation and identification of all components in the reaction mixture. mdpi.com | Detecting reaction intermediates, byproducts, and confirming product identity. |
Computational Design of Derivatives with Tailored Reactivity
Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of chemical processes. For this compound, computational methods can guide future research in several ways:
Mechanism Elucidation: Using methods like Density Functional Theory (DFT), researchers can model the entire reaction coordinate for different catalytic systems. This allows for the calculation of activation energies and the identification of transition states, providing a rationale for experimentally observed selectivity and reactivity.
Catalyst Design: Computational screening can predict the efficacy of novel catalysts before they are synthesized in the lab, saving significant time and resources. By modeling the interaction between the catalyst and substrates, new catalysts with enhanced activity and selectivity can be designed.
Predicting Properties: Computational tools can predict various physicochemical and spectroscopic properties of novel derivatives. For instance, properties like the collision cross-section (CCS) for ion mobility mass spectrometry can be calculated, aiding in the identification of newly synthesized compounds. uni.lu
Designing for Reactivity: By computationally modifying the structure of this compound—for example, by changing the halogen substituent or adding other groups to the aromatic ring—researchers can predict how these changes will affect the molecule's electronic properties and its reactivity in subsequent transformations. This enables the in silico design of derivatives with tailored functionalities for specific applications.
Q & A
Q. What are the common synthetic routes for Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate in academic research?
A key method involves β-dicarbonyl intermediates, such as alkylation of bromophenyl-substituted ketones with ethyl 3-oxobutanoate to form precursors. For example, Paal-Knorr cyclization with β-dicarbonyl compounds and amines (e.g., L-phenylalanine) can yield pyrrole derivatives, with the bromophenyl group retained in the structure . Alternative routes include diazo-based N-H insertion reactions using donor/donor diazo precursors under visible-light catalysis, which avoids transition metals and enables stereochemical control .
Q. How should researchers characterize the purity and structure of this compound?
- Spectroscopy : Use -NMR to confirm hydroxyl and ester protons (δ ~1.3 ppm for CH, δ ~4.2 ppm for CH-O) and -NMR to identify carbonyl (C=O, ~170 ppm) and bromophenyl carbons .
- Mass Spectrometry (MS) : ESI-MS or GC-MS can verify molecular weight (e.g., m/z ~285 for [M+H]) and fragmentation patterns .
- Chromatography : HPLC with UV detection (λ ~254 nm for bromophenyl absorption) ensures purity (>95%) .
Q. What are the stability considerations for this compound under storage and reaction conditions?
- Storage : Store at 2–8°C in airtight containers to prevent ester hydrolysis or oxidation of the hydroxyl group .
- Reactivity : The hydroxyl group is prone to oxidation (e.g., with KMnO) to ketones, while the ester group may hydrolyze under acidic/basic conditions . Avoid prolonged exposure to light or moisture during synthesis.
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?
Chiral auxiliaries or enantioselective catalysis can direct stereochemistry. For example, using L-phenylalanine as a chiral amine in Paal-Knorr cyclization introduces asymmetry at the α-carbon of the propanoate chain . Additionally, visible-light-promoted reactions with diazo precursors allow stereochemical control through substrate design and reaction optimization (e.g., solvent polarity, temperature) .
Q. What strategies mitigate side reactions (e.g., ester hydrolysis or bromophenyl displacement) during derivatization?
- Protecting Groups : Temporarily protect the hydroxyl group with silyl ethers (e.g., TBSCl) to prevent oxidation during ester modifications .
- Reagent Selection : Use mild halogenating agents (e.g., SOCl) for substitutions to avoid displacing the bromophenyl moiety .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize intermediates and reduce hydrolysis .
Q. How is this compound utilized in the synthesis of bioactive compounds?
This compound serves as a precursor for pyrrole-based scaffolds with antioxidant or enzyme-inhibitory activity. For example, coupling with hydrazine derivatives generates hydrazones, which are evaluated for metabolic pathway modulation or radical scavenging . Its bromophenyl group also enhances lipophilicity, improving bioavailability in drug candidates .
Methodological Considerations
Q. What analytical challenges arise in quantifying this compound in complex mixtures?
- Matrix Effects : Co-eluting impurities in biological or reaction matrices require HPLC-MS/MS with selective ion monitoring for accurate quantification .
- Detection Limits : UV detection may lack sensitivity; derivatization with fluorescent tags (e.g., dansyl chloride) enhances detectability in trace analyses .
Q. How can computational methods aid in predicting the reactivity of this compound?
- DFT Calculations : Model transition states for hydroxyl oxidation or ester hydrolysis to identify kinetic barriers and optimal reaction pathways .
- Docking Studies : Predict interactions of derivatives with enzyme active sites (e.g., oxidoreductases) to guide synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
